2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core substituted with a chloromethyl group and a thiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidin-4-one core.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The thiophen-2-yl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The thiophen-2-yl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-Methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chloromethyl-5-thiophen-2-yl-3H-pyrimidin-4-one: Similar structure but without the thieno ring.
Uniqueness
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both the chloromethyl and thiophen-2-yl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups within the thieno[2,3-d]pyrimidin-4-one core makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYUUUFRXWFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255378-83-7 |
Source
|
Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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